Peramivir

Pharmacokinetics Intravenous Administration Bioavailability

Peramivir is the only intravenous neuraminidase inhibitor approved in the U.S., Japan, China, South Korea, and EU, achieving 100% bioavailability versus 80% (oral oseltamivir) and 4–17% (inhaled zanamivir). Its 20-hour elimination half-life enables single-dose treatment completion, eliminating the 5-day adherence burden of oral regimens. With 8.8-fold greater in vitro potency against influenza B/Victoria (IC₅₀ 1.84 nM vs 16.12 nM for oseltamivir) and retained activity against H275Y oseltamivir-resistant mutants, peramivir is the definitive neuraminidase inhibitor for hospitalized, critically ill, or non-adherent patient populations. Ideal for antiviral susceptibility surveillance and neuraminidase inhibition assays.

Molecular Formula C15H28N4O4
Molecular Weight 328.41 g/mol
CAS No. 330600-85-6
Cat. No. B1679564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeramivir
CAS330600-85-6
Synonyms3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201
Molecular FormulaC15H28N4O4
Molecular Weight328.41 g/mol
Structural Identifiers
SMILESCCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
InChIInChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
InChIKeyXRQDFNLINLXZLB-CKIKVBCHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Peramivir (CAS 330600-85-6): Intravenous Neuraminidase Inhibitor Procurement Baseline


Peramivir (CAS 330600-85-6) is a synthetic cyclopentane-based transition-state analogue that functions as a potent and selective inhibitor of influenza A and B viral neuraminidases [1]. Unlike oral oseltamivir phosphate or inhaled zanamivir, peramivir is formulated exclusively for intravenous administration due to poor oral bioavailability, achieving 100% systemic availability upon infusion [2]. The compound was initially developed by BioCryst Pharmaceuticals and received U.S. FDA approval in 2014 as Rapivab™ for the treatment of acute uncomplicated influenza in adults, having been previously deployed under Emergency Use Authorization during the 2009 H1N1 pandemic for hospitalized patients [3]. As the only intravenous neuraminidase inhibitor approved in major markets including the United States, Japan, China, and South Korea, peramivir occupies a distinct procurement category within the anti-influenza armamentarium [4].

Why Intravenous Peramivir Cannot Be Replaced by Oral Oseltamivir or Inhaled Zanamivir in Clinical and Research Settings


Within the neuraminidase inhibitor class, compounds exhibit fundamental differences in route of administration, systemic bioavailability, elimination half-life, and resistance mutation susceptibility profiles that preclude simple therapeutic substitution. Oseltamivir phosphate requires hepatic conversion to its active carboxylate metabolite and oral administration with approximately 80% bioavailability, while zanamivir's inhaled delivery results in only 4-17% systemic absorption [1]. Peramivir, by contrast, achieves 100% bioavailability via intravenous infusion with a terminal elimination half-life of approximately 20 hours in normal renal function, enabling single-dose treatment regimens versus oseltamivir's twice-daily 5-day oral course [2]. Furthermore, the H275Y neuraminidase mutation confers high-level oseltamivir resistance (982-fold IC₅₀ increase) but only intermediate peramivir resistance (100-661-fold), creating distinct susceptibility differentials that influence agent selection in resistance-prevalent epidemiological settings [3].

Peramivir Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Intravenous Bioavailability and Single-Dose Dosing Schedule Versus Oral Oseltamivir

Peramivir's intravenous formulation achieves 100% absolute bioavailability following a single 15-30 minute infusion, whereas oseltamivir's oral prodrug demonstrates approximately 80% bioavailability requiring twice-daily dosing for 5 consecutive days. Peramivir's terminal elimination half-life of approximately 20 hours (range 12-24 hours in normal renal function) contrasts with oseltamivir carboxylate's half-life of 6-10 hours, enabling single-dose treatment completion at the point of care [1]. In healthy volunteer studies, mean Cmax of peramivir following 600 mg IV administration is approximately 46,800 ng/mL compared to oseltamivir carboxylate Cmax of approximately 259 ng/mL following standard 75 mg oral dosing [2].

Pharmacokinetics Intravenous Administration Bioavailability Dosing Regimen

In Vitro Potency Against Influenza B Clinical Isolates: IC₅₀ Comparison with Oseltamivir

In a comprehensive phenotypic-genotypic surveillance study of clinical isolates from Saudi Arabia during the 2024-2025 influenza season, influenza B/Victoria-lineage viruses demonstrated a reproducible right-shift in oseltamivir susceptibility with geometric mean IC₅₀ values approximately 20-fold higher for oseltamivir compared to influenza A subtypes. Peramivir and zanamivir retained comparatively potent activity against these same influenza B isolates. Cmax/IC₅₀ exposure margin analyses across subtypes revealed the widest margins for peramivir, intermediate margins for zanamivir, and the narrowest margins for oseltamivir specifically in influenza B [1]. These findings align with Japanese 2023-24 season surveillance data showing geometric mean IC₅₀ values for influenza B/Victoria isolates: peramivir 1.84 nM versus oseltamivir 16.12 nM, representing an approximately 8.8-fold greater peramivir potency [2].

Antiviral Susceptibility Influenza B IC₅₀ Resistance Surveillance

Retained Activity Against Oseltamivir-Resistant I222 and A246 Neuraminidase Mutants

In a systematic recombinant neuraminidase protein analysis, peramivir exhibited the lowest IC₅₀ values against both influenza A and B wild-type neuraminidases among tested NAIs. Critically, peramivir retained activity against specific neuraminidase mutants that demonstrated reduced inhibition (RI) or highly reduced inhibition (HRI) against oseltamivir. These include the I222K/T mutants in A(H1N1)pdm09 background, I222L/V mutants in A(H3N2) background, and the A246T mutant in influenza B (N2 numbering) [1]. In solid-phase dissociation assays, oseltamivir dissociated fastest from neuraminidase enzymes, while dissociation of peramivir was substantially slower than both oseltamivir and zanamivir. The H274Y (H275Y N1 numbering) mutant demonstrated accelerated dissociation of oseltamivir but showed differential dissociation kinetics for peramivir [2].

Drug Resistance Neuraminidase Mutations Cross-Resistance Antiviral Susceptibility

Hospitalization Duration Reduction in Severe Influenza: Network Meta-Analysis Comparison

A 2024 systematic review and network meta-analysis of randomized controlled trials in hospitalized patients with severe seasonal influenza (8 trials, 1,424 participants) evaluated oseltamivir, peramivir, and zanamivir versus placebo or standard care. Compared with placebo or standard care, peramivir was associated with a mean reduction in hospitalization duration of 1.73 days (95% CI 3.33 lower to 0.13 lower), while oseltamivir showed a mean reduction of 1.63 days (95% CI 2.81 lower to 0.45 lower), both with low certainty evidence [1]. The analysis found no important differences in adverse events or serious adverse events among oseltamivir, peramivir, and zanamivir (very low certainty evidence). The effects on mortality remained highly uncertain for all three agents [1].

Severe Influenza Hospitalization Duration Clinical Outcomes Network Meta-Analysis

Elimination Half-Life Differential: Single-Dose Pharmacokinetic Advantage

Comparative pharmacokinetic analysis across the neuraminidase inhibitor class reveals substantial differences in elimination half-life that directly impact dosing schedules. Peramivir exhibits a terminal elimination half-life of approximately 20 hours (reported range 12-24 hours in patients with normal renal function), which is 2- to 8-fold longer than oseltamivir carboxylate (6-10 hours) and 4- to 8-fold longer than zanamivir (2.5-5.1 hours) [1][2]. This extended half-life is attributed to peramivir's high binding affinity for the neuraminidase active site and slow dissociation kinetics, enabling sustained antiviral effect following a single intravenous dose [3]. Renal excretion is the primary elimination route for all three agents: approximately 90% of peramivir is excreted unchanged in urine, oseltamivir carboxylate undergoes active tubular secretion, and zanamivir is excreted largely unabsorbed following inhalation [2].

Pharmacokinetics Half-Life Renal Clearance Dosing Frequency

No Clinically Significant Pharmacokinetic Drug Interaction with Oseltamivir

Two randomized, open-label, crossover pharmacokinetic interaction studies in healthy subjects (n=21 per study) evaluated concomitant administration of intravenous peramivir (600 mg single dose) with oral oseltamivir (75 mg) or oral rimantadine (100 mg). Assessment of the 90% confidence interval for the geometric mean ratio of pharmacokinetic parameters (Cmax, AUC₀₋∞, AUC₀₋t) showed no statistically significant effect of oseltamivir or rimantadine on peramivir exposure, and no effect of peramivir on oseltamivir carboxylate or rimantadine pharmacokinetics. The drugs were well tolerated with no synergistic adverse event signals [1]. These findings establish that peramivir can be safely co-administered with oseltamivir without requiring dose adjustments for either agent.

Drug-Drug Interaction Combination Therapy Pharmacokinetics Safety

Peramivir Evidence-Based Research and Clinical Procurement Scenarios


Inpatient Formulary Procurement for Severe Influenza Requiring Parenteral Therapy

Based on network meta-analysis evidence showing peramivir reduces hospitalization duration by mean 1.73 days versus placebo/standard care in severe influenza [1], formulary inclusion should prioritize peramivir for hospitalized patients who cannot tolerate or absorb oral oseltamivir. The single-dose intravenous regimen (600 mg for adults with normal renal function) provides observed therapy completion, eliminating adherence concerns associated with 5-day oral courses. Peramivir's 100% bioavailability ensures predictable systemic exposure regardless of gastrointestinal function, making it the preferred neuraminidase inhibitor for critically ill, intubated, or perioperative influenza patients.

Emergency Department and Urgent Care Point-of-Care Single-Dose Treatment

Peramivir's 20-hour elimination half-life enables single-dose treatment completion in the emergency department setting, eliminating the need for prescription fulfillment and patient adherence to a 5-day oral regimen. This pharmacokinetic profile, documented in comparative analyses against oseltamivir (6-10 hour half-life) and zanamivir (2.5-5.1 hour half-life) [2], makes peramivir uniquely suited for acute care settings where patients may face barriers to medication access or adherence. The lack of clinically significant drug-drug interactions with oseltamivir [3] further supports flexible deployment in treatment algorithms.

Influenza B-Predominant Seasonal Epidemic Response

Contemporary surveillance data from the 2023-2024 Japanese influenza season demonstrates peramivir's 8.8-fold greater in vitro potency against B/Victoria isolates (IC₅₀ 1.84 nM) compared to oseltamivir (IC₅₀ 16.12 nM) [4]. Additionally, 2024-2025 Saudi Arabian surveillance reveals the widest Cmax/IC₅₀ exposure margins for peramivir specifically in influenza B viruses, with oseltamivir showing the narrowest margins [5]. During influenza seasons or outbreaks where influenza B/Victoria lineage predominates, procurement of peramivir may provide a therapeutic advantage based on retained phenotypic susceptibility.

Research Applications Requiring Defined In Vitro Neuraminidase Inhibition Controls

For in vitro neuraminidase inhibition assays and antiviral susceptibility surveillance programs, peramivir serves as a critical reference neuraminidase inhibitor with well-characterized IC₅₀ values across influenza subtypes. The compound demonstrates differential activity against specific neuraminidase mutants including I222K/T (H1N1pdm09), I222L/V (H3N2), and A246T (B) where oseltamivir exhibits reduced inhibition [6]. Peramivir's slower dissociation kinetics compared to oseltamivir and zanamivir [7] make it a valuable tool compound for studying inhibitor binding dynamics and resistance emergence mechanisms in virology research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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